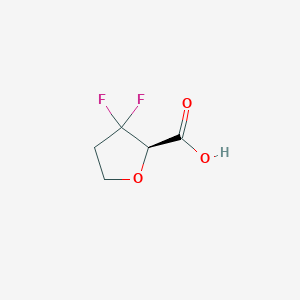

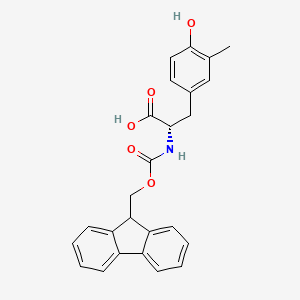

![molecular formula C6H12ClNO B6300690 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 2306254-89-5](/img/structure/B6300690.png)

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” is a chemical compound with the CAS Number: 2306254-89-5. It has a molecular weight of 149.62 .

Chemical Reactions Analysis

While specific chemical reactions involving “(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” are not available, it’s worth noting that 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has been used as a catalyst in various organic reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.62 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Chiral Catalysts & Ligands

“(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride” and “(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride” are used as chiral catalysts and ligands . They are used in various organic reactions due to their unique structure and reactivity .

Drug Discovery

These compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery . Their unique structure makes them a challenging scaffold to acquire, but they have been applied as key synthetic intermediates in several total syntheses .

Organic Transformations

1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has garnered a lot of interest for numerous organic transformations . It is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity .

Negative Thermal Expansion

A supramolecular crystal of 1,4-diazabicyclo[2.2.2]octane hydrochloride exhibits extremely strong negative thermal expansion (NTE) and one-dimensional relaxor ferroelectricity . This is evidenced by single-crystal X-ray and neutron diffraction, and by dielectric spectroscopy measurements .

Relaxor Ferroelectricity

The same supramolecular crystal also exhibits one-dimensional relaxor ferroelectricity . This property is due to the specific features of the honeycomb sheets formed from hydrogen-bonded H2O molecules and Cl- anions .

Biomass Valorization

These compounds are also being studied for their potential in biomass valorization . This involves the conversion of biomass into value-added chemicals, which can be used in various industrial applications .

Safety and Hazards

Eigenschaften

IUPAC Name |

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDMFWUHQBIUOT-KGZKBUQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CO[C@H]1CN2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)

![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)

![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)

![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)

![(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6300714.png)